molecular formula C27H28N2O3 B11520059 [4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](4-nitrophenyl)methanone

[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](4-nitrophenyl)methanone

Cat. No.: B11520059
M. Wt: 428.5 g/mol
InChI Key: XNVPIDSLMJUGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an ethylphenyl group, a trimethyl group, and a nitrobenzoyl group attached to a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzaldehyde with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

4-(4-Ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group is known to participate in electron transfer reactions, which can influence the compound’s reactivity and interaction with biological molecules. The tetrahydroquinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
  • 4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
  • 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

The presence of the ethyl group in 4-(4-ethylphenyl)-2,2,4-trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity. This unique structural feature can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

[4-(4-ethylphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C27H28N2O3/c1-5-19-10-14-21(15-11-19)27(4)18-26(2,3)28(24-9-7-6-8-23(24)27)25(30)20-12-16-22(17-13-20)29(31)32/h6-17H,5,18H2,1-4H3

InChI Key

XNVPIDSLMJUGIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.